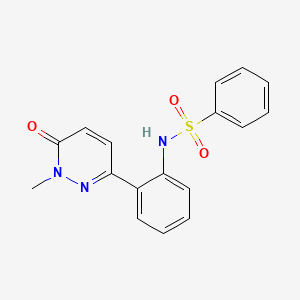
N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide" is a derivative of 2,4-dinitrobenzamide, which is a class of compounds that have been extensively studied for their potential use in gene-directed enzyme prodrug therapy (GDEPT) and other cancer treatment strategies. These compounds are designed to be selectively activated in hypoxic tumor cells, which are commonly found in solid tumors and are resistant to conventional therapies .
Synthesis Analysis
The synthesis of 2,4-dinitrobenzamide derivatives typically involves the reaction of suitable starting materials, such as 5-chloro-2,4-dinitrobenzoic acid, with various amines to introduce the desired amide side chain. In the context of GDEPT, these compounds are synthesized to be used as prodrugs that can be activated by specific enzymes, such as the E. coli nfsB nitroreductase, to exert cytotoxic effects selectively in cancer cells . The synthesis of related compounds, such as 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, has been described, which involves the reaction of aziridines with dinitrobenzamide precursors .
Molecular Structure Analysis
The molecular structure of 2,4-dinitrobenzamide derivatives is characterized by the presence of nitro groups that are key to their bioreductive activation. The position of these nitro groups, as well as the nature of the amide side chain, can significantly influence the reduction potential and, consequently, the cytotoxicity and selectivity of these compounds under hypoxic conditions . The crystal structure of related compounds, such as N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, has been determined, revealing details about the conformation of the rings and the overall geometry of the molecule .
Chemical Reactions Analysis
The chemical reactivity of 2,4-dinitrobenzamide derivatives is largely dependent on their reduction by enzymes, which leads to the formation of cytotoxic species. For example, the reduction of the 4-nitro group to the hydroxylamine and subsequent formation of reactive intermediates is a key step in the activation of these prodrugs . The reactivity of the nitrogen mustard moiety in these compounds is also influenced by nitroreduction, which can enhance their alkylating ability and cytotoxicity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-dinitrobenzamide derivatives, such as solubility, stability, and lipophilicity, are important for their pharmacokinetic behavior and therapeutic efficacy. These properties can be modulated by the introduction of different substituents on the benzamide ring or the amide side chain. The pharmacokinetics and metabolism of these compounds have been studied in animal models, revealing insights into their distribution, metabolism, and excretion . The cytotoxicity of these compounds is also influenced by their ability to form DNA cross-links and their selectivity for hypoxic cells .
Wissenschaftliche Forschungsanwendungen
Research Applications of Similar Compounds
Chemistry and Pharmacology of Non-Fentanil Novel Synthetic Opioid Receptor Agonists :
- This study presents a detailed review of the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, highlighting the development and emergence of substances of abuse with similar chemical structures. It underscores the importance of international early warning systems in tracking emerging psychoactive substances and recommends pre-emptive research to ensure early detection in toxicological samples (Sharma et al., 2018).
Environmental and Health Effects of the Herbicide Glyphosate :
- This paper provides a detailed overview of the scientific literature on the environmental and health effects of glyphosate, emphasizing the need for interdisciplinary research to explore the associations between low-level chronic glyphosate exposure, microbial community distortions, and the emergence of diseases. It highlights the importance of reevaluating tolerance thresholds for glyphosate residues, considering all possible health risks (Van Bruggen et al., 2018).
Analytical Methods Used in Determining Antioxidant Activity :
- This review critically presents the most important tests used to determine the antioxidant activity, including the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, among others. It emphasizes the significance of these assays in antioxidant analysis or determining the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).
Wirkmechanismus
The mechanism of action of “N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide” would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems.
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of “N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide” would depend on the results of initial studies and its potential applications . For example, if it shows promise as a pharmaceutical, further studies could focus on optimizing its synthesis, understanding its mechanism of action, and conducting clinical trials.
Eigenschaften
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5/c23-19(15-8-7-13(21(24)25)10-17(15)22(26)27)20-16-9-6-12-5-4-11-2-1-3-14(16)18(11)12/h1-3,6-10H,4-5H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPCPOCMPLUPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2502597.png)
![2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzamide](/img/structure/B2502600.png)

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide](/img/structure/B2502603.png)
![(E)-N-(2-Amino-2-oxoethyl)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2502604.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2502605.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2502609.png)


![3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}propanamide](/img/structure/B2502614.png)


![1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2502620.png)
